molecular formula C19H19N3O6 B10823279 Nilvadipine-d4

Nilvadipine-d4

Cat. No.: B10823279
M. Wt: 389.4 g/mol
InChI Key: FAIIFDPAEUKBEP-KDWZCNHSSA-N
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Description

Nilvadipine-d4 is a deuterated form of Nilvadipine, a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nilvadipine due to its stability and distinguishable mass in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nilvadipine-d4 involves the cyclization of isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde. This reaction can be carried out without a solvent or in an organic solvent. The intermediate compound is then hydrolyzed using an acid, followed by a reaction with hydroxylamine hydrochloride and an alkali to form another intermediate. Finally, dehydration in an alkaline environment yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques like solid dispersion with carriers such as crospovidone and methylcellulose can enhance the solubility and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Nilvadipine-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Nilvadipine-d4 is extensively used in scientific research due to its stability and distinguishable mass. Some key applications include:

Mechanism of Action

Nilvadipine-d4, like Nilvadipine, inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. This inhibition decreases intracellular calcium, which in turn inhibits the contractile processes of smooth muscle cells. This results in the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and decreased systemic blood pressure .

Comparison with Similar Compounds

Nilvadipine-d4 is compared with other dihydropyridine calcium channel blockers such as:

  • Amlodipine
  • Felodipine
  • Isradipine
  • Nicardipine

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(2,3,4,6-tetradeuterio-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3/i5D,6D,7D,8D

InChI Key

FAIIFDPAEUKBEP-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C2C(=C(NC(=C2C(=O)OC)C#N)C)C(=O)OC(C)C)[2H]

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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